molecular formula C16H17NO4 B11034080 8,9-dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8,9-dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11034080
M. Wt: 287.31 g/mol
InChI Key: UVLBGDCUZGPZAX-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused pyrroloquinoline core, which is substituted with methoxy and methyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Stolle method, which involves the reaction of substrates with oxalyl chloride, has been used for synthesizing similar compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrroloquinoline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt

Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

5,6-dimethoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-2,3-dione

InChI

InChI=1S/C16H17NO4/c1-8-7-16(2,3)17-12-9(8)6-10(20-4)14(21-5)11(12)13(18)15(17)19/h6-7H,1-5H3

InChI Key

UVLBGDCUZGPZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C(=C(C=C13)OC)OC)C(=O)C2=O)(C)C

Origin of Product

United States

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